molecular formula C15H12BrN3O3 B4779267 methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B4779267
M. Wt: 362.18 g/mol
InChI Key: DEWPWQAOMYOMAM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound that belongs to the pyrazolopyrimidine family. It is a heterocyclic compound that has shown promising results in scientific research applications. In

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in cancer cell growth, inflammation, and fungal growth.
Biochemical and Physiological Effects:
Methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has been shown to have biochemical and physiological effects in scientific research. It has been shown to inhibit cancer cell growth, decrease inflammation markers, and inhibit fungal growth. Additionally, it has been shown to have low toxicity levels, making it a potentially safe option for further research.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate in lab experiments include its high yield synthesis method, potential as a safe and effective anticancer, anti-inflammatory, and antifungal agent, and low toxicity levels. The limitations include the lack of full understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are many potential future directions for research on methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate. These include further studies on its mechanism of action, potential applications as a treatment for various diseases, and potential modifications to improve its efficacy and safety. Additionally, research on its potential use in combination with other drugs or therapies could lead to new treatment options for various diseases.
In conclusion, methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a promising chemical compound that has shown potential in scientific research applications. Its high yield synthesis method, potential as a safe and effective anticancer, anti-inflammatory, and antifungal agent, and low toxicity levels make it an attractive option for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has shown potential in scientific research applications. It has been studied as a potential anticancer agent, with promising results in inhibiting the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, with results showing a decrease in inflammation markers. Additionally, it has been studied as a potential antifungal agent, with results showing inhibition of fungal growth.

properties

IUPAC Name

methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3/c1-21-10-5-3-9(4-6-10)12-7-13(15(20)22-2)19-14(18-12)11(16)8-17-19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWPWQAOMYOMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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